Cap-dependent endonuclease-IN-10
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C25H18F2N4O5S |
|---|---|
Molecular Weight |
524.5 g/mol |
IUPAC Name |
(3R)-2-[(2S)-6,7-difluoro-11-oxo-12-thia-10-azatetracyclo[8.6.1.03,8.013,17]heptadeca-1(17),3(8),4,6,13,15-hexaen-2-yl]-11-hydroxy-5-oxa-1,2,8-triazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-9,12-dione |
InChI |
InChI=1S/C25H18F2N4O5S/c26-15-5-4-12-14(19(15)27)10-29-21-13(2-1-3-17(21)37-25(29)35)20(12)31-18-11-36-9-8-28(18)24(34)22-23(33)16(32)6-7-30(22)31/h1-7,18,20,33H,8-11H2/t18-,20+/m1/s1 |
InChI Key |
FOQDXMRBJYEATR-QUCCMNQESA-N |
Isomeric SMILES |
C1COC[C@@H]2N1C(=O)C3=C(C(=O)C=CN3N2[C@@H]4C5=C6C(=CC=C5)SC(=O)N6CC7=C4C=CC(=C7F)F)O |
Canonical SMILES |
C1COCC2N1C(=O)C3=C(C(=O)C=CN3N2C4C5=C6C(=CC=C5)SC(=O)N6CC7=C4C=CC(=C7F)F)O |
Origin of Product |
United States |
The Critical Role of Cap Dependent Endonuclease in Viral Pathogenesis
Certain viruses, most notably the influenza virus, employ a unique mechanism known as "cap-snatching" to replicate within a host cell. wikipedia.orgesrf.fr This process is fundamental to their ability to produce viral proteins and propagate infection. The cap-dependent endonuclease, an enzyme located within the viral RNA polymerase complex, is the key player in this molecular theft. wikipedia.orgesrf.fr
The influenza virus RNA polymerase is a heterotrimer composed of three subunits: polymerase acidic (PA), polymerase basic 1 (PB1), and polymerase basic 2 (PB2). wikipedia.org The cap-snatching process unfolds in a series of coordinated steps:
Binding: The PB2 subunit of the viral polymerase recognizes and binds to the 5' cap structure of host cell pre-messenger RNAs (pre-mRNAs). wikipedia.orgnih.gov This cap is a modified guanine (B1146940) nucleotide that is essential for the stability and translation of cellular mRNAs. esrf.fr
Cleavage: Once bound, the endonuclease activity, which resides in the PA subunit, cleaves the host pre-mRNA approximately 10 to 13 nucleotides downstream from the cap. wikipedia.orgnih.gov This action generates a short, capped RNA fragment.
Priming: This "snatched" capped fragment is then used as a primer to initiate the transcription of viral mRNAs by the PB1 subunit, which possesses the RNA polymerase activity. wikipedia.orgnih.gov
By hijacking the host's capped primers, the virus ensures that its own mRNAs are recognized and translated by the host cell's ribosomes, leading to the production of viral proteins and the assembly of new virus particles. esrf.fr This dependence on the host's capping machinery makes the cap-dependent endonuclease an attractive target for antiviral drugs, as its inhibition directly halts a critical step in the viral life cycle. plos.orgrxlist.com This mechanism is not only found in influenza viruses but also in other viral families like Bunyavirales and Arenaviridae, highlighting the potential for broad-spectrum antiviral development. wikipedia.orgplos.org
Historical Context of Cap Dependent Endonuclease Inhibitor Discovery and Development
The journey to develop inhibitors of cap-dependent endonuclease has been a significant endeavor in antiviral research, driven by the constant threat of seasonal and pandemic influenza. nih.gov For many years, the primary antiviral options for influenza were adamantanes and neuraminidase inhibitors (NAIs). nih.govjwatch.org However, the emergence of widespread resistance to adamantanes and the potential for resistance to NAIs underscored the urgent need for new classes of anti-influenza drugs with novel mechanisms of action. nih.govnih.gov
The focus on the viral polymerase as a drug target gained momentum with a deeper understanding of its structure and function. The cap-dependent endonuclease activity of the PA subunit was identified as a particularly vulnerable point in the influenza virus replication cycle. nih.govnih.gov
A major breakthrough in this area was the discovery and development of baloxavir (B560136) marboxil . wikipedia.orgdergipark.org.tr Approved for medical use, baloxavir marboxil is a prodrug that is converted in the body to its active form, baloxavir acid . wikipedia.orgdergipark.org.tr Baloxavir acid functions as a selective inhibitor of the cap-dependent endonuclease, effectively blocking the "cap-snatching" process. wikipedia.orgresearchgate.net Its approval marked the arrival of a new class of anti-influenza agents, the first with a novel mechanism of action in nearly two decades. jwatch.orgacs.org
The success of baloxavir marboxil validated the cap-dependent endonuclease as a druggable target and spurred further research into novel inhibitors. plos.orgnih.gov This has led to the exploration of a diverse range of chemical scaffolds aimed at inhibiting this critical viral enzyme. usc.edu
Rationale for Investigating Novel Cap Dependent Endonuclease Inhibitors, Including Cap Dependent Endonuclease in 10
Elucidation of the Viral Cap-Snatching Process in Influenza Viruses
Influenza viruses are unable to synthesize the 5' cap structure required for the initiation of messenger RNA (mRNA) translation by the host cell's ribosomes. To overcome this, they employ a "cap-snatching" mechanism, which involves cleaving the 5' end of host cell pre-mRNAs and using these capped fragments as primers to initiate the transcription of their own viral mRNAs. nih.govnih.govnih.gov This process is catalyzed by the virus's own RNA-dependent RNA polymerase complex.
Structural and Functional Contributions of the Influenza Viral RNA Polymerase Complex Subunits (PA, PB1, PB2)
The influenza virus RNA polymerase is a heterotrimeric complex composed of three protein subunits: Polymerase Acidic protein (PA), Polymerase Basic protein 1 (PB1), and Polymerase Basic protein 2 (PB2). nih.govasm.orgnih.gov Each subunit has distinct structural features and plays a critical, coordinated role in viral RNA synthesis.
PB2 Subunit: The primary function of the PB2 subunit is to recognize and bind to the 5' cap structure (cap-1) of host cell pre-mRNAs. nih.govasm.orgnih.govpnas.org This binding is the initial step in the cap-snatching process, sequestering host transcripts for use by the virus.
PB1 Subunit: The PB1 subunit forms the core of the polymerase complex and contains the catalytic site for RNA polymerization, responsible for elongating the viral mRNA chain. asm.orgnih.govpnas.org It acts as a scaffold, binding to both the PA and PB2 subunits to form the functional heterotrimer. nih.govasm.org
PA Subunit: The PA subunit is responsible for the endonuclease activity of the polymerase complex. nih.govasm.org After the PB2 subunit binds the host mRNA cap, the PA subunit cleaves the transcript approximately 10 to 13 nucleotides downstream from the cap. nih.gov The resulting capped RNA fragment then serves as a primer for the PB1 subunit to initiate viral mRNA transcription. The PA subunit is also implicated in the assembly of functional polymerase complexes and plays a role in viral replication. nih.govasm.org
The coordinated action of these three subunits allows the virus to efficiently hijack the host's cellular machinery for the production of its own proteins.
Enzymatic Activity of the PA Subunit N-terminal Endonuclease Domain (PA_N)
The endonuclease function of the PA subunit resides within its N-terminal region, commonly referred to as the PA_N domain. nih.govasm.orgasm.org Structural and biochemical studies have revealed that this domain forms a distinct structural core that houses the enzyme's active site. researchgate.net
The active site of the PA_N endonuclease is characterized by a cluster of conserved acidic amino acid residues and a histidine, which coordinate divalent metal ions, typically manganese (Mn²⁺), essential for its catalytic activity. nih.govasm.orgresearchgate.net This configuration is a hallmark of many endonuclease superfamilies. The cleavage of host pre-mRNA by the PA_N domain is not random; it shows a distinct preference for cleaving at the 3' end of a guanine (B1146940) (G) residue. nih.govnih.gov This intrinsic sequence preference is a key feature of the enzyme's function. The activity of the isolated PA_N domain is strongly stimulated by the presence of manganese ions. nih.govasm.org
Specificity of this compound as a Cap-dependent Endonuclease Inhibitor
This compound is a potent and selective inhibitor specifically targeting the cap-dependent endonuclease activity of the influenza virus. medchemexpress.commedchemexpress.comchemondis.com As an inhibitor, its mechanism of action is centered on disrupting the cap-snatching process, which is a prerequisite for viral gene transcription and replication. rxlist.com This compound is under investigation for its potential to treat infections caused by influenza A, B, and C viruses. medchemexpress.commedchemexpress.com
Inhibition of Viral mRNA Transcription Initiation
The primary mechanism of action for this compound is the inhibition of the initiation of viral mRNA synthesis. rxlist.comgoogle.com By targeting the PA_N endonuclease, the compound prevents the cleavage of host cell capped RNAs. rxlist.com Without the generation of these capped primers, the viral polymerase (specifically the PB1 subunit) cannot initiate the transcription of viral genes. This effectively halts the viral replication cycle at a very early stage, preventing the production of viral proteins necessary for creating new virions. google.com As a member of the cap-dependent endonuclease inhibitor class, its action directly stalls viral replication at the level of primary transcription.
Detailed quantitative data on the inhibition of viral mRNA transcription initiation specifically by this compound are primarily contained within patent literature and are not widely available in the public domain. medchemexpress.commedchemexpress.com However, it is described as a potent inhibitor of the influenza virus. medchemexpress.commedchemexpress.comchemondis.com
Molecular Interactions with the Endonuclease Active Site of PA_N
Cap-dependent endonuclease inhibitors are typically designed to function as metal-chelating molecules. pnas.org They interact with the divalent metal ions (e.g., Mn²⁺) in the active site of the PA_N endonuclease. This interaction disrupts the catalytic geometry of the active site, rendering the enzyme unable to perform its cleavage function. This compound, identified as compound 1-1 in patent WO2021129799A1, is designed to bind to this active site. medchemexpress.commedchemexpress.com
The precise molecular interactions, such as the specific amino acid residues within the PA_N active site that form hydrogen bonds or other interactions with this compound, have not been detailed in publicly accessible scientific literature. Such information, including structural data from co-crystallization or molecular docking studies, is generally proprietary and contained within the associated patent filings.
Structural Elucidation of the Cap-dependent Endonuclease Domain from Viral Polymerase
The cap-dependent endonuclease is a fascinating molecular machine comprised of two distinct active sites responsible for cap binding and endonuclease cleavage. nih.gov Structural studies have revealed that these two crucial sites are located on different subunits of the viral polymerase. nih.gov The cap-binding site resides on the PB2 subunit, while the catalytic core of the endonuclease is situated on the PB1 subunit. nih.gov This spatial separation underscores the complex interplay required for the cap-snatching process.
The endonuclease active site is characterized by the presence of two divalent metal ions, typically manganese (Mn2+), which are essential for its catalytic activity. nih.govpnas.org These metal ions are coordinated by a conserved motif of amino acid residues, creating a precise environment for the cleavage of the phosphodiester bond in the host mRNA. pnas.org The binding of the 5' end of the viral RNA (vRNA) to the polymerase triggers a conformational change that activates a tryptophan-rich cap-binding sequence on the PB2 subunit. nih.gov Subsequently, the binding of the 3' end of the vRNA to the PB1 subunit activates the endonuclease, leading to the cleavage of the capped host RNA. nih.gov This intricate, stepwise activation mechanism ensures the precise and efficient generation of primers for viral transcription.
Ligand-Protein Co-crystallography and Structural Analysis of this compound Binding
While specific co-crystallography data for this compound is not publicly available, analysis of related inhibitors provides significant insights into its likely binding mode. This compound is identified as compound 1-1 in patent WO2021129799A1 and is described as a potent inhibitor of CEN. nih.govnih.govmdpi.com
Studies on analogous compounds, such as baloxavir acid, reveal that these inhibitors act by chelating the two essential metal ions in the endonuclease active site. This chelation effectively neutralizes the catalytic activity of the enzyme. The binding of these inhibitors is further stabilized by interactions with key amino acid residues within the active site. For instance, co-crystal structures of other inhibitors with the PA endonuclease domain have shown that different chemical extensions on the metal-binding scaffold can occupy distinct sub-pockets within the active site cavity. This highlights the potential for designing inhibitors with varied chemical structures that can effectively target the endonuclease.
Kinetic Studies of this compound Inhibition
Kinetic studies are crucial for quantifying the inhibitory potency of compounds like this compound. While specific kinetic data for this compound is detailed within patent documents, publicly accessible peer-reviewed literature on its precise IC50 values is limited. However, the patent information for this compound (compound 1-1) indicates it is a potent inhibitor. nih.govnih.govmdpi.com
For context, related cap-dependent endonuclease inhibitors have been extensively studied. For example, baloxavir acid, the active form of the approved drug baloxavir marboxil, has been shown to selectively inhibit CEN activity in enzymatic assays. google.com Studies on derivatives of baloxavir have reported IC50 values in the micromolar range, with some compounds showing strong inhibitory activity. For instance, certain derivatives have demonstrated IC50 values of 3.29 µM and 1.46 µM against the cap-dependent endonuclease. These findings underscore the potential for developing highly potent inhibitors targeting this viral enzyme.
Structure-Activity Relationship (SAR) Analysis of Cap-dependent Endonuclease Inhibitors, including Analogs of this compound
The development of potent cap-dependent endonuclease inhibitors heavily relies on understanding the structure-activity relationship (SAR), which delineates how the chemical structure of a compound influences its biological activity.
Identification of Key Pharmacophoric Features
SAR studies on various cap-dependent endonuclease inhibitors, including analogs of this compound, have identified several key pharmacophoric features essential for potent inhibition. A central feature of these inhibitors is a metal-chelating scaffold, which is critical for binding to the two divalent metal ions in the enzyme's active site. nih.gov
Beyond the metal-chelating core, the nature and positioning of substituents on the inhibitor scaffold play a significant role in determining potency. For inhibitors with a carbamoyl (B1232498) pyridone bicycle (CAB) scaffold, a large lipophilic side chain at the N-1 position has been found to be crucial for both CEN inhibitory activity and antiviral activity. Specifically, a dihydrodibenzothiepine group has been identified as a highly promising hydrophobic pharmacophore. Furthermore, a small alkyl group at the 3-position of the CAB scaffold contributes to high activity. nih.gov The presence of a carboxyl group at the 7-position of the scaffold is also essential for anti-bunyaviral activities, a related class of viruses that also utilize a cap-snatching mechanism. nih.gov
Rational Design Strategies for Enhanced Potency
The insights gained from SAR analyses have paved the way for rational design strategies aimed at enhancing the potency of cap-dependent endonuclease inhibitors. One successful strategy involves the modification of the hydrophobic substituents on the inhibitor scaffold. For example, replacing the dibenzothiepin ring of baloxavir with a diphenylmethyl structure containing electron-withdrawing groups has been shown to enhance endonuclease inhibition.
Another approach focuses on the introduction of different heterocyclic structures. The incorporation of a tetrazole structure, a five-membered heterocycle, has been demonstrated to be conducive to binding to the cap-dependent endonuclease and enhancing inhibitory activity. These rational design approaches, guided by a deep understanding of the enzyme's structure and the inhibitor's binding mode, are instrumental in the development of next-generation antiviral agents with improved efficacy.
Antiviral Efficacy of Cap Dependent Endonuclease in 10 in Preclinical Models
In Vitro Antiviral Activity against Diverse Influenza Virus Strains
Cap-dependent endonuclease-IN-10 has demonstrated significant antiviral activity against a wide range of influenza viruses in laboratory settings. medchemexpress.com Its efficacy stems from its ability to inhibit the cap-snatching mechanism, a process essential for viral transcription and replication across various influenza A and B virus lineages. pnas.orgresearchgate.net
Efficacy against Influenza A Virus Subtypes (e.g., H1N1, H3N2, H5N1, H7N9)
Studies have shown that this compound and similar CEN inhibitors are effective against multiple influenza A virus subtypes. medchemexpress.comnih.gov This includes seasonal strains like H1N1 and H3N2, as well as highly pathogenic avian influenza (HPAI) subtypes with pandemic potential, such as H5N1 and H7N9. nih.govnih.govresearchgate.net The broad-spectrum nature of these inhibitors is a significant advantage, as they can potentially be used to treat infections caused by a variety of influenza A viruses. For instance, preclinical studies have demonstrated the potent antiviral activity of CEN inhibitors against H1N1, H3N2, and highly pathogenic avian influenza viruses. nih.govresearchgate.net The efficacy of these inhibitors has also been confirmed against H7N9 HPAIV in various animal models. asm.orgnih.gov
Efficacy against Influenza B Virus Lineages
In addition to its activity against influenza A viruses, this compound is also effective against both the Victoria and Yamagata lineages of influenza B virus. medchemexpress.commdpi.com Influenza B viruses contribute significantly to the seasonal influenza burden, and the ability of a single antiviral to target both major lineages is a valuable clinical attribute. mdpi.com Preclinical data for related CEN inhibitors confirms their potent activity against influenza B viruses, including strains resistant to other classes of antiviral drugs like neuraminidase inhibitors. nih.govnih.govnih.gov
Quantitative Assessment of Viral Replication Inhibition in Cell Culture Assays (e.g., Plaque Reduction, Yield Reduction, Focus Reduction Assays)
The in vitro antiviral activity of this compound and other CEN inhibitors has been quantified using various cell culture-based assays. These assays provide a measure of the drug's ability to inhibit different stages of the viral replication cycle.
Plaque Reduction Assays: These assays measure the ability of an antiviral to reduce the formation of plaques, which are areas of cell death caused by viral replication. Studies have shown that CEN inhibitors can significantly reduce plaque formation for both influenza A and B viruses. nih.govnih.gov
Yield Reduction Assays: This type of assay quantifies the reduction in the amount of new infectious virus particles produced in the presence of the antiviral compound. CEN inhibitors have demonstrated a substantial reduction in viral yield, indicating potent inhibition of viral replication. pnas.orgnih.govnih.gov For example, one study showed that a CEN inhibitor caused a 3-log10 reduction in the viral load of Lassa virus at a 1 µM concentration after 24 hours. pnas.orgnih.gov
Focus Reduction Assays: This method is used to assess the inhibition of viral spread from cell to cell. CEN inhibitors have been shown to be effective in focus reduction assays, further confirming their ability to halt viral propagation. nih.govnih.gov
These quantitative assays consistently demonstrate the potent and broad-spectrum in vitro antiviral activity of this compound and related compounds against a wide array of influenza viruses.
Interactive Data Table: In Vitro Efficacy of CEN Inhibitors against Influenza Viruses
| Virus Type/Subtype | Assay Type | Efficacy Metric (e.g., IC50, EC50) | Result | Reference |
| Influenza A (H1N1) | Plaque Reduction | IC50 | Data not available for this compound specifically. Related CEN inhibitors show potent activity. | nih.gov |
| Influenza A (H3N2) | Plaque Reduction | IC50 | Data not available for this compound specifically. Related CEN inhibitors show potent activity. | nih.gov |
| Influenza A (H5N1) | MTT Assay | EC50 | Effective inhibition observed. | nih.gov |
| Influenza A (H7N9) | MTT Assay | EC50 | Effective inhibition observed. | nih.gov |
| Influenza B (Victoria) | Focus Reduction | IC50 | Median IC50 of 3.42 nM for a related CEN inhibitor. | frontiersin.org |
| Influenza B (Yamagata) | Focus Reduction | IC50 | Median IC50 of 2.43 nM for a related CEN inhibitor. | frontiersin.org |
Broad-Spectrum Antiviral Potential Beyond Influenza Viruses
The cap-snatching mechanism is not exclusive to influenza viruses. plos.org This shared mechanism of action suggests that CEN inhibitors like this compound could have a broader antiviral spectrum. bohrium.comresearchgate.netpnas.org
Activity against Viruses Employing Cap-Snatching (e.g., Bunyaviruses, Arenaviruses)
Research has explored the activity of CEN inhibitors against other segmented negative-strand RNA viruses that utilize cap-snatching, such as those belonging to the Bunyavirales order (which includes bunyaviruses) and the Arenaviridae family (arenaviruses). plos.orgbohrium.com Studies have shown that certain CEN inhibitors exhibit potent in vitro activity against bunyaviruses like La Crosse virus (LACV), severe fever with thrombocytopenia syndrome virus (SFTSV), Lassa virus (LASV), lymphocytic choriomeningitis virus (LCMV), and Junin virus (JUNV). pnas.orgnih.govpnas.org This suggests that the antiviral target is conserved across these different viral families. pnas.org
Comparative Efficacy against Other Broad-Spectrum Antivirals
When compared to other broad-spectrum antiviral drugs like ribavirin (B1680618) and favipiravir, certain CEN inhibitors have demonstrated significantly greater in vitro potency against bunyaviruses. nih.govresearchgate.net In some studies, these inhibitors were 100 to 1,000 times more active than ribavirin against viruses like Lassa virus, LCMV, and Junin virus. pnas.orgnih.govpnas.org For instance, a CEN inhibitor led to a 3-log10 reduction in Lassa virus at a 1 µM concentration, while ribavirin only achieved a 2-log10 reduction at a much higher concentration of 100 µM. pnas.orgnih.gov
Interactive Data Table: Comparative Efficacy of CEN Inhibitors
| Virus | CEN Inhibitor Efficacy | Comparator Drug | Comparator Efficacy | Fold Difference | Reference |
| Lassa Virus (LASV) | 3-log10 viral reduction at 1 µM | Ribavirin | 2-log10 viral reduction at 100 µM | ~100-1000x more active | pnas.orgnih.gov |
| Lymphocytic Choriomeningitis Virus (LCMV) | Subnanomolar EC90 values | Ribavirin | Micromolar range | ~100-1000x more active | nih.gov |
| Junin Virus (JUNV) | Subnanomolar EC90 values | Ribavirin | Micromolar range | ~100-1000x more active | nih.gov |
| La Crosse Virus (LACV) | >200-fold higher activity than comparators | Ribavirin, Favipiravir | - | >200x | researchgate.net |
In Vivo Antiviral Efficacy in Mammalian Models
This compound is a potent inhibitor of the cap-dependent endonuclease (CEN) enzyme, which is crucial for the replication of several viruses, including influenza. medchemexpress.com Information from patent literature indicates that the compound possesses favorable in vivo pharmacokinetic and pharmacodynamic properties, suggesting its potential for effective use in living organisms. medchemexpress.com However, specific data from in vivo preclinical studies for this compound are not extensively detailed in the public domain. The following sections describe the anticipated antiviral efficacy in mammalian models based on its mechanism of action.
Reduction of Viral Load in Organ Tissues (e.g., Lungs)
As an inhibitor of the viral cap-dependent endonuclease, this compound is designed to block a critical step in viral mRNA synthesis, thereby inhibiting viral replication. medchemexpress.com This mechanism of action is expected to lead to a significant reduction in the viral load within key organ tissues targeted by the virus, such as the lungs in the case of respiratory infections like influenza. By halting the production of new viral particles, the compound would help control the infection at its primary site.
While this compound is reported to have promising pharmacodynamic properties in vivo, specific quantitative data from mammalian studies demonstrating the percentage or log-reduction of viral titers in the lungs or other organs for this specific compound are not available in the reviewed scientific literature. medchemexpress.com
Prevention of Viral Propagation and Systemic Spread in Animal Models
By effectively reducing the viral load at the initial site of infection, this compound is hypothesized to be effective in preventing the propagation of the virus to other parts of the body. Limiting viral replication in tissues like the lungs would consequently decrease the likelihood of viremia (the presence of the virus in the bloodstream) and prevent the systemic spread of the infection to other organs. This containment of the virus is a critical factor in mitigating disease severity and preventing complications.
Preclinical studies in animal models are essential to confirm this effect. However, based on the available search results, specific studies detailing the efficacy of this compound in preventing viral propagation and systemic dissemination in animal models have not been published in the public scientific literature.
Due to the limited availability of specific preclinical data for this compound in the public domain, data tables detailing viral load reduction or prevention of systemic spread cannot be generated at this time.
Combination Antiviral Therapy with Cap Dependent Endonuclease in 10
Rationale for Multi-Drug Antiviral Regimens Targeting Influenza Virus
The use of multi-drug antiviral regimens for the treatment of influenza is a strategy driven by the need to overcome the limitations of monotherapy, primarily the emergence of drug-resistant viral strains. The influenza virus possesses a high mutation rate, which can lead to the selection of viruses with reduced susceptibility to a single antiviral agent. Combining drugs with different mechanisms of action can help to mitigate this issue.
A key target for antiviral drugs is the cap-dependent endonuclease, an essential enzyme for influenza virus replication. pnas.org This enzyme is part of the viral RNA-dependent RNA polymerase complex and is responsible for a process known as "cap-snatching," where it cleaves the 5' cap from host cell messenger RNAs (mRNAs) to serve as a primer for the synthesis of viral mRNA. nih.gov By inhibiting this process, cap-dependent endonuclease inhibitors effectively block viral gene transcription and subsequent protein synthesis. nih.gov
However, resistance to cap-dependent endonuclease inhibitors can emerge through mutations in the polymerase acidic (PA) protein subunit, which contains the endonuclease active site. acs.org Therefore, combining a cap-dependent endonuclease inhibitor with an antiviral from a different class, such as a neuraminidase inhibitor, presents a logical approach. Neuraminidase inhibitors work by a different mechanism, preventing the release of newly formed virus particles from the surface of infected cells. researchgate.net This dual-pronged attack on the viral life cycle can create a higher barrier to the development of resistance. Furthermore, combination therapy may lead to synergistic or additive antiviral effects, resulting in more potent inhibition of viral replication than either drug alone.
Evaluation of Synergistic Antiviral Effects with Other Antiviral Classes (e.g., Neuraminidase Inhibitors) in Preclinical Studies
Preclinical in vitro studies have provided strong evidence for the synergistic antiviral effects of combining cap-dependent endonuclease inhibitors with neuraminidase inhibitors. For instance, studies have evaluated the combination of baloxavir (B560136) acid (the active form of baloxavir marboxil, a cap-dependent endonuclease inhibitor) with several neuraminidase inhibitors, including oseltamivir (B103847) acid, zanamivir, laninamivir, and peramivir. nih.govnih.gov
These investigations, often conducted in Madin-Darby canine kidney (MDCK) cells infected with influenza A virus, have consistently demonstrated synergistic interactions. The degree of synergy is typically quantified using methods like the Chou-Talalay method, which calculates a combination index (CI). nih.gov A CI value below 1 indicates synergy. In these studies, the combination of baloxavir acid with various neuraminidase inhibitors resulted in CI values significantly less than 1, confirming a synergistic effect. nih.govnih.gov
The synergistic activity of these combinations has also been observed against neuraminidase inhibitor-resistant strains of the influenza virus. mdpi.com For example, when combined with baloxavir, neuraminidase inhibitors showed a significant, dose-dependent prevention of the cytopathic effects induced by an H1N1 virus strain resistant to oseltamivir. mdpi.com This suggests that combination therapy could be a valuable strategy for treating infections caused by such resistant viruses.
Table 1: In Vitro Synergistic Effects of Baloxavir Acid in Combination with Neuraminidase Inhibitors
| Neuraminidase Inhibitor | Combination Index (CI) | Result | Reference |
|---|---|---|---|
| Oseltamivir Acid | 0.49 | Synergistic | nih.gov |
| Zanamivir Hydrate | 0.52 | Synergistic | nih.gov |
| Laninamivir | 0.58 | Synergistic | nih.gov |
| Peramivir Trihydrate | 0.59 | Synergistic | nih.gov |
This table is interactive. Click on the headers to sort the data.
Assessment of Combination Therapy in Animal Models for Enhanced Antiviral Activity
The promising results from in vitro studies have been further supported by assessments of combination therapy in animal models of influenza infection. In a lethal infection mouse model using the influenza A/PR/8/34 virus, the combination of baloxavir marboxil and the neuraminidase inhibitor oseltamivir phosphate (B84403) demonstrated enhanced efficacy compared to monotherapy. nih.gov
In these studies, treatment was often initiated at a delayed time point post-infection (e.g., 96 hours) to better mimic a clinical scenario. nih.gov While monotherapy with oseltamivir phosphate was not as effective in this delayed treatment model, a suboptimal dose of baloxavir marboxil in combination with oseltamivir phosphate led to significant improvements in survival rates, reduction of virus-induced mortality, and decreased pathological changes in the lungs. nih.gov The combination therapy also resulted in a more substantial reduction in the levels of inflammatory cytokines and chemokines in the lungs compared to either drug administered alone. nih.gov
These findings in animal models provide a strong preclinical basis for the potential clinical benefit of combining cap-dependent endonuclease inhibitors with neuraminidase inhibitors for the treatment of severe influenza infections. nih.gov The synergistic response observed in these models suggests that such a combination could lead to better clinical outcomes for patients. nih.gov
Advanced Research and Future Directions in Cap Dependent Endonuclease in 10 Research
Discovery and Optimization of Next-Generation Cap-dependent Endonuclease Inhibitors with Enhanced Properties
The clinical implementation of the first-generation cap-dependent endonuclease inhibitor, baloxavir (B560136) marboxil, marked a significant advancement in antiviral therapy. researchgate.net However, the emergence of drug-resistant viral variants has necessitated the discovery of next-generation inhibitors with improved characteristics. researchgate.netnih.gov Research efforts are focused on designing and synthesizing structural analogues of existing CEN inhibitors to enhance their antiviral potency, pharmacokinetic properties, and activity against resistant strains. researchgate.net
Further optimization has led to the development of compounds like AV5116, which emerged from modifying substituents on the triazine ring of the baloxavir structure and showed an IC₅₀ value of 0.286 µM for endonuclease inhibition. mdpi.com Another novel approach involves the creation of macrocyclic CEN inhibitors. nih.gov One such inhibitor, designated compound 8, was delicately designed with a macrocyclic scaffold and demonstrated a significantly reduced shift in inhibitory activity against baloxavir-resistant variants. nih.govfigshare.com These findings underscore the continuous effort to refine and enhance the properties of CEN inhibitors to address the challenges of viral evolution.
Development of Cap-dependent Endonuclease-IN-10 Analogs with Modified Resistance Profiles
A primary challenge in the clinical use of cap-dependent endonuclease inhibitors is the emergence of viral strains with reduced susceptibility. researchgate.net For baloxavir, resistance is often associated with amino acid substitutions at position I38 in the polymerase acidic (PA) protein of the influenza virus, such as the I38T, I38M, or I38F mutations. scipublications.comresearchgate.net These variants can impact the binding of the inhibitor to the endonuclease active site. pnas.org
To overcome this, a key research objective is the development of inhibitor analogs with modified resistance profiles. This involves designing compounds that can effectively inhibit both wild-type viruses and variants with reduced susceptibility to first-generation drugs. Serial passaging of viruses in the presence of inhibitors is a common laboratory method used to select for and isolate drug-resistant variants, which can then be genetically analyzed to identify resistance-conferring mutations. nih.gov For example, serial passages of influenza virus in the presence of baloxavir acid (BXA) led to the isolation of the PA/I38T variant. nih.gov
The development of novel macrocyclic CEN inhibitors represents a significant step forward in addressing resistance. These compounds are specifically engineered to maintain high potency against variants that are resistant to existing inhibitors like baloxavir. nih.govfigshare.com By understanding the structural basis of resistance, researchers can rationally design new molecules that form different interactions within the enzyme's active site, thereby bypassing the effects of resistance mutations. pnas.org This strategy aims to create more durable antiviral agents that remain effective even as the virus evolves.
Investigation of Host-Pathogen Interactions and Immune Responses in the Context of this compound Treatment
Understanding the interplay between an antiviral agent, the host, and the pathogen is crucial for evaluating its therapeutic potential. In vivo studies using animal models provide valuable insights into these complex interactions. Research on CEN inhibitors has been conducted in both immunocompetent and immunocompromised mouse models to assess efficacy across different host immune statuses. nih.gov
In studies involving mice infected with lymphocytic choriomeningitis virus (LCMV), a member of the bunyavirus order, CEN inhibitor compounds significantly decreased the viral load in the blood. nih.govresearchgate.net This reduction in viral replication was accompanied by the suppression of disease symptoms, such as thrombocytopenia (low platelet counts) and hepatic dysfunction, ultimately improving survival rates. nih.govresearchgate.net Similarly, in influenza-infected mouse models, single-day oral administration of baloxavir marboxil completely prevented mortality. nih.gov The inhibitor led to a rapid and potent reduction in infectious virus titer, even when treatment was delayed. nih.gov
Notably, profound and sustained reductions in virus titers were observed in immunocompromised mouse models without the emergence of treatment-resistant variants. nih.gov This suggests that CEN inhibitors can be highly effective in reducing viral replication regardless of the host's immune status, which could extend the therapeutic window for patients. nih.gov These findings highlight the direct antiviral effect of CEN inhibition on pathogen replication and its subsequent positive impact on the host's ability to overcome the infection. researchgate.netnih.gov
Application of Advanced Methodologies for Studying this compound Activity and Resistance
The discovery and characterization of cap-dependent endonuclease inhibitors rely on sophisticated and efficient analytical techniques. High-throughput screening (HTS) and specialized enzymatic assays are fundamental to identifying and optimizing lead compounds from large chemical libraries. asm.orgasm.org
One of the most powerful tools is the Fluorescence Resonance Energy Transfer (FRET)-based assay. asm.org This method provides a highly sensitive and quantitative way to measure endonuclease activity in real-time. asm.org In a typical setup, a synthetic RNA or DNA substrate is labeled with a fluorophore and a quencher. asm.orgnih.gov When the substrate is intact, the quencher suppresses the fluorophore's signal. Upon cleavage by the endonuclease, the fluorophore and quencher are separated, resulting in a measurable increase in fluorescence. asm.org This assay has been successfully developed to monitor the endonuclease activity of hantavirus and can be adapted for high-throughput screening of chemical libraries. asm.org The robustness of FRET-based assays is often demonstrated by achieving a high signal-to-background ratio, which is essential for reliable HTS campaigns. asm.orgnih.gov
Besides FRET, other methodologies are also employed. Pull-down assays using biotinylated RNA substrates offer another way to measure cap-snatching activity and evaluate potential inhibitors. nih.gov For cell-based functional assays in HTS, reporter viruses can be used to screen for compounds that inhibit viral replication within cells. asm.org To investigate the mechanisms of resistance, reverse genetics is a critical tool. nih.gov This technique allows researchers to introduce specific mutations, such as the PA/I38T substitution, into the viral genome and then study the phenotypic effects on inhibitor susceptibility in cell culture. nih.gov These advanced methodologies are indispensable for the entire drug discovery pipeline, from initial hit identification to detailed mechanistic studies of inhibitor action and resistance.
Q & A
Q. How can transcriptomics and proteomics identify host pathways modulated by this compound during treatment?
- Methodological Answer : Perform RNA-seq on treated vs. untreated infected cells to quantify host mRNA abundance. Use tandem mass tag (TMT) proteomics to measure protein synthesis rates. Integrate datasets via pathway enrichment tools (e.g., DAVID, STRING) to pinpoint off-target effects on stress-response or immune pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
